Cinpropazide maleate

Adenosine A2 potentiation Cinnarizine Vertebral vasodilation

Cinpropazide maleate (also designated cinepazide maleate, MD-68111) is the maleate salt of a piperazine-derivative vasodilator that exerts its pharmacological effects through a dual mechanism: weak L-type calcium channel blockade coupled with potentiation of adenosine A2 receptor-mediated vasodilation. Originally developed as a coronary vasodilator with principal action on intramyocardial circulation and endocardic microcirculation, the compound produces dose-related increases in vertebral, carotid, renal, and femoral arterial flow.

Molecular Formula C25H35N3O9
Molecular Weight 521.6 g/mol
CAS No. 26328-00-7
Cat. No. B1232393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinpropazide maleate
CAS26328-00-7
Synonyms1-(3',4',5'-trimethoxycinnamoyl)-4-(N-isopropylaminocarbonylmethyl)piperazine maleate
cinpropazide
MD 68111
Molecular FormulaC25H35N3O9
Molecular Weight521.6 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)CN1CCN(CC1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C21H31N3O5.C4H4O4/c1-15(2)22-19(25)14-23-8-10-24(11-9-23)20(26)7-6-16-12-17(27-3)21(29-5)18(13-16)28-4;5-3(6)1-2-4(7)8/h6-7,12-13,15H,8-11,14H2,1-5H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b7-6+;2-1-
InChIKeyWOSAGTMAYYLCTD-GVTSEVKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinpropazide Maleate (CAS 26328-00-7): Procurement-Grade Profile of a Dual-Mechanism Piperazine Vasodilator


Cinpropazide maleate (also designated cinepazide maleate, MD-68111) is the maleate salt of a piperazine-derivative vasodilator that exerts its pharmacological effects through a dual mechanism: weak L-type calcium channel blockade coupled with potentiation of adenosine A2 receptor-mediated vasodilation [1]. Originally developed as a coronary vasodilator with principal action on intramyocardial circulation and endocardic microcirculation, the compound produces dose-related increases in vertebral, carotid, renal, and femoral arterial flow [2]. It is formulated as an injection (80 mg/2 mL or 320 mg/10 mL) and used clinically in China for acute ischemic stroke, cerebral infarction, and peripheral vascular disorders [3]. The compound is supplied as a white to off-white crystalline solid with molecular formula C₂₁H₃₁N₃O₅·C₄H₄O₄ and molecular weight 521.56 g/mol.

Why Cinpropazide Maleate Cannot Be Interchanged with Cinnarizine, Nimodipine, or Other In-Class Vasodilators


Although cinpropazide maleate is broadly classified alongside cinnarizine, flunarizine, and nimodipine as a calcium channel blocker, its mechanistic profile diverges critically: cinpropazide potentiates adenosine A2 receptor-mediated vasodilation, whereas cinnarizine and nimodipine lack this property, and cinnarizine actually attenuates adenosine-induced vasodilation [1]. Furthermore, cinpropazide uniquely improves erythrocyte deformability and reduces blood viscosity through cAMP-phosphodiesterase inhibition — hemorheological effects absent from dihydropyridine calcium antagonists such as nimodipine [2]. These mechanistic distinctions translate into measurably different clinical efficacy patterns in acute ischemic stroke, where systematic reviews demonstrate cinpropazide maleate produces quantitatively greater neurological improvement than nimodipine when each is compared against their respective controls [3]. Substituting a generic vasodilator without these adenosine-potentiating and hemorheological properties risks losing the specific therapeutic benefits documented in the quantitative evidence below.

Cinpropazide Maleate Quantitative Differentiation Evidence: Head-to-Head and Comparator-Benchmarked Data for Procurement Decision-Making


Adenosine A2 Receptor Potentiation: Direct Functional Antagonism vs. Cinnarizine in Canine Vertebral Vasculature

In a direct head-to-head comparative study in anesthetized dogs, cinpropazide (cinepazide) at 30 mg/kg i.v. potentiated the vertebral vasodilator response to intravertebral adenosine and cyclic AMP, whereas cinnarizine at 3 mg/kg i.v. reduced their vasodilator effects [1]. This functional antagonism at the adenosine pathway level is a qualitative mechanistic differentiator: cinepazide enhances adenosine-mediated vasodilation while cinnarizine suppresses it.

Adenosine A2 potentiation Cinnarizine Vertebral vasodilation Mechanism of action

Phase III Placebo-Controlled RCT: Superior Functional Recovery in Acute Ischemic Stroke at 90 Days

In a multicenter, randomized, double-blind, placebo-controlled phase III trial enrolling 937 patients with acute ischemic stroke (mean NIHSS 8.8, mean onset 30.9 h), cinpropazide maleate 320 mg/day i.v. for 14 days produced a significantly higher proportion of patients achieving functional independence (mRS ≤ 2) at 90 days vs. placebo: 60.9% vs. 50.1% (p = 0.0004) [1]. The Barthel Index ≥ 95 rate was also significantly higher: 53.4% vs. 46.7% (p = 0.0230). No statistically significant differences in safety parameters were observed between groups.

Acute ischemic stroke Randomized controlled trial mRS Barthel Index

Systematic Review & Meta-Analysis: Neurological Deficit Improvement vs. Nimodipine in Acute Cerebral Infarction

A Cochrane-methodology systematic review of 15 RCTs (1,456 patients) compared cinpropazide maleate injection against four control groups: placebo, Xuesaitong, Dansen, and nimodipine [1]. In the nimodipine comparator subset, cinpropazide maleate produced significantly greater neurological deficit improvement (WMD = −6.14, 95% CI −8.39 to −3.89) and a higher clinical response rate (RR = 1.29, 95% CI 1.12 to 1.49). By comparison, the WMD vs. placebo was −4.64 (95% CI −6.43 to −2.85), and the RR vs. placebo was 1.33 (95% CI 1.16 to 1.54).

Systematic review Meta-analysis Nimodipine Neurological deficit

Hemorheological Differentiation: Erythrocyte Deformability and Blood Viscosity Reduction vs. Standard Care Alone

In a controlled clinical study of 219 elderly hypertensive patients (109 completing cinpropazide maleate treatment vs. 110 controls on antihypertensive therapy alone), cinpropazide maleate 320 mg/day i.v. for 14 days × 2 cycles produced significantly greater improvements across all measured hemorheological parameters compared with standard care alone: whole blood viscosity, plasma viscosity, hematocrit, erythrocyte aggregation index, erythrocyte rigidity index, and erythrocyte deformation index (all P < 0.01 or P < 0.05) [1]. Fibrinogen and platelet aggregation rate also decreased significantly more in the cinpropazide group (P < 0.01 or P < 0.05).

Hemorheology Erythrocyte deformability Blood viscosity Elderly hypertension

Head-to-Head Therapeutic Equivalence with Nimodipine in Cerebral Vasospasm After Subarachnoid Hemorrhage

In a direct head-to-head clinical comparison, cinpropazide maleate 320 mg/day was compared with nimodipine 30 mg/day for cerebral vasospasm following traumatic subarachnoid hemorrhage [1]. Middle cerebral artery blood flow velocity measured by transcranial Doppler decreased significantly in both groups at day 3 (cinepazide: 131.03 ± 15.03 cm/s, nimodipine: 135.93 ± 12.94 cm/s) and day 7 (cinepazide: 118.90 ± 13.84 cm/s, nimodipine: 121.78 ± 14.19 cm/s), with no statistically significant between-group difference at either time point (P > 0.05). Total effective rate and adverse drug reaction rates were also statistically equivalent (P > 0.05).

Cerebral vasospasm Subarachnoid hemorrhage Nimodipine Transcranial Doppler

Cinpropazide Maleate: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Acute Ischemic Stroke Protocols Where Thrombolysis Is Contraindicated or Beyond the 4.5-Hour Window

The phase III RCT evidence demonstrates that cinpropazide maleate (320 mg/day i.v. × 14 days) significantly improves functional independence at 90 days vs. placebo (mRS ≤ 2: 60.9% vs. 50.1%, p = 0.0004) in patients with mean stroke onset of 30.9 hours — well beyond the 4.5-hour thrombolysis window [1]. This positions cinpropazide maleate as a procurement priority for stroke centers requiring a proven neurovascular intervention for the large proportion of patients ineligible for thrombolytic therapy.

Cerebral Vasospasm Management as Nimodipine Alternative in Subarachnoid Hemorrhage

The head-to-head clinical comparison with nimodipine establishes therapeutic equivalence in reducing cerebral vasospasm after subarachnoid hemorrhage, with MCA blood flow velocities at day 7 of 118.90 vs. 121.78 cm/s (P = 0.364) and statistically equivalent efficacy and safety [1]. For hospital networks or national health systems seeking a procurement-diversified vasospasm treatment portfolio, cinpropazide maleate provides a validated alternative with an equivalent clinical performance profile.

Microcirculatory Disorders Requiring Hemorheological Optimization in Hypertensive and Diabetic Populations

The hemorheological differentiation evidence — significant improvements in whole blood viscosity, plasma viscosity, erythrocyte rigidity, and erythrocyte deformability vs. standard care alone (all P < 0.01 or P < 0.05) — supports cinpropazide maleate procurement for clinical settings treating microcirculatory impairment in elderly hypertensive or diabetic patients [1]. This hemorheological mechanism is unique among calcium antagonist vasodilators and addresses a therapeutic gap not covered by nimodipine or cinnarizine.

Preclinical Cerebral Ischemia Research Requiring an Adenosine A2-Potentiating Vasodilator with Mitochondrial Protection

For preclinical neuroscience research, cinpropazide maleate at 10 μM demonstrates significant protection of PC12 cells against oxygen-glucose deprivation injury through preservation of mitochondrial membrane potential, enhancement of superoxide dismutase activity, and improvement of mitochondrial respiratory complex activities [1]. Its dual adenosine A2-potentiating and calcium-blocking mechanism — confirmed by aminophylline-partial but not autonomic-antagonist inhibition of vertebral vasodilation in vivo [2] — makes it a mechanistically distinct research tool for cerebral ischemia studies where pure calcium blockers fail to replicate adenosine pathway effects.

Quote Request

Request a Quote for Cinpropazide maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.